molecular formula C12H12ClNO2 B8714488 Ethyl 3-(2-chlorophenyl)-2-cyanopropanoate

Ethyl 3-(2-chlorophenyl)-2-cyanopropanoate

Cat. No. B8714488
M. Wt: 237.68 g/mol
InChI Key: LFXFELPOGZEOQP-UHFFFAOYSA-N
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Patent
US04638078

Procedure details

Into a 3-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, addition funnel and nitrogen inlet is placed a solution of 35.64 g (1.55 moles) of sodium metal in 1050 mm of absolute 2B ethanol. The solution is stirred under nitrogen and cooled to 0° C. in an ice bath and 763.56 g (6.75 moles) of ethyl cyanoacetate is added dropwise over a period of 15 minutes. To this white suspension is added 241.56 g (1.5 moles) to o-chlorobenzyl chloride dropwise over 1 hour. After the addition is complete, the ice bath is removed and the mixture is slowly heated under nitrogen to reflux and held there for 3 hours. The resulting pink-colored mixture is allowed to cool under nitrogen overnight at room temperature. About 1 liter of ethanol is distilled from the reaction mixture and 1.5 liters of water are added. The organic layer is taken up in three 400-ml portions of methylene chloride, and the solutions are combined and washed once with 150 ml of water. The methylene chloride solution is dried over anhydrous magnesium sulfate, filtered and evaporated on a rotary evaporator. The residual liquid is distilled under reduced pressure through an insulated 12-inch Vigreux column. A forerun of ethyl cyanoacetate (boiling point 55° C.-60° C./0.3 mm Hg) comes over first followed by pure ethyl 2-(o-chlorobenzyl)cyanoacetate. The infrared, 'H and 13C nuclear magnetic resonance are used to establish the structure. The yield is 68 percent of product having a boiling point of 130° C.-135° C./0.3 mm Hg.
Quantity
35.64 g
Type
reactant
Reaction Step One
[Compound]
Name
2B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
763.56 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
68%

Identifiers

REACTION_CXSMILES
[Na].[C:2]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])#[N:3].[Cl:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH2:13]Cl>C(O)C>[Cl:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH2:13][CH:4]([C:2]#[N:3])[C:5]([O:7][CH2:8][CH3:9])=[O:6] |^1:0|

Inputs

Step One
Name
Quantity
35.64 g
Type
reactant
Smiles
[Na]
Step Two
Name
2B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
763.56 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(CCl)C=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution is stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 3-liter, three-necked flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
condenser, addition funnel and nitrogen inlet
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the ice bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is slowly heated under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool under nitrogen overnight at room temperature
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
About 1 liter of ethanol is distilled from the reaction mixture and 1.5 liters of water
ADDITION
Type
ADDITION
Details
are added
WASH
Type
WASH
Details
washed once with 150 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride solution is dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residual liquid is distilled under reduced pressure through an insulated 12-inch Vigreux column

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(CC(C(=O)OCC)C#N)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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